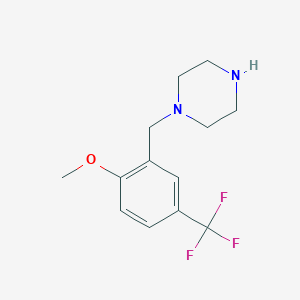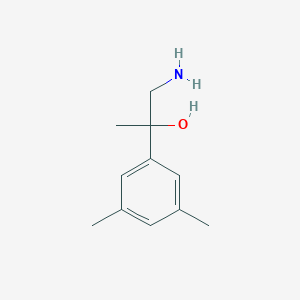
1-(3-Chloro-2,4-difluoro-phenyl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-2,4-difluorophenyl)ethan-1-amine is an organic compound characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, attached to an ethanamine group. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2,4-difluorophenyl)ethan-1-amine typically involves the reaction of 3-chloro-2,4-difluoroaniline with ethyl chloroacetate, followed by reduction. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and the process may require heating under reflux .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-chloro-2,4-difluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent are employed.
Major Products Formed
The major products formed from these reactions include various substituted phenyl ethanamines, which can be further utilized in organic synthesis and pharmaceutical applications .
Applications De Recherche Scientifique
1-(3-chloro-2,4-difluorophenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-chloro-2,4-difluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-1-(2,4-difluorophenyl)ethanone
- (S)-2-chloro-1-(3,4-difluorophenyl)ethanol
- (1R)-1-(3-chloro-2,4-difluorophenyl)ethan-1-amine
Uniqueness
1-(3-chloro-2,4-difluorophenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
Formule moléculaire |
C8H8ClF2N |
|---|---|
Poids moléculaire |
191.60 g/mol |
Nom IUPAC |
1-(3-chloro-2,4-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8ClF2N/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-4H,12H2,1H3 |
Clé InChI |
LNWBYMRPZAPHLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=C(C=C1)F)Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


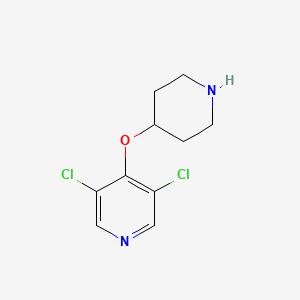

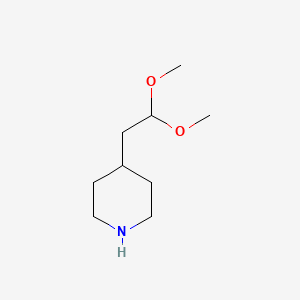
![2-Chloro-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13595625.png)

![(4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B13595633.png)
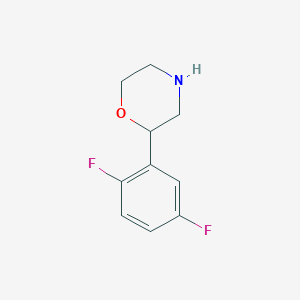
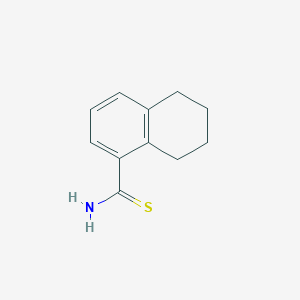

![Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate](/img/structure/B13595659.png)
